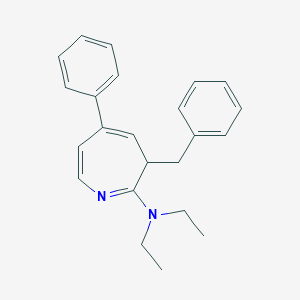
2,3,5-Tribromo-4-ethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-4-ethoxypyridine is a chemical compound with the molecular formula C7H6Br3NO and a molecular weight of 359.84 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a tribrominated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including ethyl 2,3,5-tribromopyridin-4-yl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of ethyl 2,3,5-tribromopyridin-4-yl ether, the starting materials would include 2,3,5-tribromopyridine and ethyl alcohol.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For ethyl 2,3,5-tribromopyridin-4-yl ether, the Williamson ether synthesis remains the most practical method for industrial production.
化学反応の分析
Types of Reactions
2,3,5-Tribromo-4-ethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
科学的研究の応用
2,3,5-Tribromo-4-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethyl 2,3,5-tribromopyridin-4-yl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
2,3,5-Tribromo-4-ethoxypyridine can be compared with other brominated pyridine derivatives, such as:
2,3,5-Tribromopyridine: Lacks the ethyl ether group, making it less versatile in certain synthetic applications.
Ethyl 2,3-dibromopyridin-4-yl ether: Contains fewer bromine atoms, which can affect its reactivity and binding properties.
Ethyl 2,3,5-tribromopyridin-4-yl acetate: An ester derivative with different chemical properties and applications.
The uniqueness of ethyl 2,3,5-tribromopyridin-4-yl ether lies in its combination of bromine atoms and the ethyl ether group, which provides a balance of reactivity and stability for various applications.
特性
分子式 |
C7H6Br3NO |
|---|---|
分子量 |
359.84g/mol |
IUPAC名 |
2,3,5-tribromo-4-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
InChIキー |
PCZGFESWEXJAGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Br)Br)Br |
正規SMILES |
CCOC1=C(C(=NC=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)
![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)








